molecular formula C17H14FN3O3S B2502882 [2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone CAS No. 851865-18-4

[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone

Cat. No. B2502882
CAS RN: 851865-18-4
M. Wt: 359.38
InChI Key: ZUHNLYSGQWLVHN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a fluorophenyl group, a nitrophenyl group, and a methylsulfanyl group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, fluorophenyl group, nitrophenyl group, and methylsulfanyl group would each contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, would be determined by its molecular structure. The presence of the imidazole ring, fluorophenyl group, nitrophenyl group, and methylsulfanyl group could each influence these properties .

Scientific Research Applications

Catalyst- and Solvent-Free Synthesis

A study by Moreno-Fuquen et al. (2019) presents an efficient approach for the regioselective synthesis of heterocyclic compounds, utilizing catalyst- and solvent-free conditions. This methodology highlights the strategic use of intermediate compounds for the synthesis of complex structures, supported by density functional theory (DFT) calculations and crystallographic analysis, demonstrating the potential for creating environmentally friendly synthesis processes (Moreno-Fuquen et al., 2019).

Radiosynthesis and PET Imaging

Bao et al. (2012) explored a known chemotype of H3 receptor ligand for developing a radioligand for imaging brain histamine subtype 3 receptors in vivo with positron emission tomography (PET). This research underscores the significance of nonimidazole compounds in the development of diagnostic tools for neurological conditions (Bao et al., 2012).

Fluorination of Fluorophores

Woydziak et al. (2012) focused on the fluorination of fluorophores to enhance their photostability and improve spectroscopic properties. Their method provides scalable access to fluorinated analogues of common fluorophores, demonstrating the critical role of fluorination in the development of advanced materials for spectroscopic applications (Woydziak et al., 2012).

Synthesis and Antitumor Activity

Tang and Fu (2018) synthesized a compound with distinct inhibition on the proliferation of various cancer cell lines, highlighting the potential of chemically related compounds in the development of new anticancer agents. This research not only adds to the understanding of the structural requirements for antitumor activity but also opens avenues for further exploration in cancer therapy (Tang & Fu, 2018).

Spectrophotometric Determination of Trace Elements

Odashima et al. (1991) synthesized a compound for the selective and sensitive spectrophotometric determination of nickel, demonstrating the utility of chemically related compounds in analytical chemistry for the detection of trace elements. This research emphasizes the importance of developing novel chemical sensors for environmental and industrial applications (Odashima et al., 1991).

Future Directions

The future research directions for this compound would depend on its potential applications. Given the wide range of biological activities exhibited by imidazole derivatives , it could be of interest in the development of new drugs or therapies.

properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-14-5-1-3-12(9-14)11-25-17-19-7-8-20(17)16(22)13-4-2-6-15(10-13)21(23)24/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHNLYSGQWLVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-nitrophenyl)methanone

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